molecular formula C14H20O6 B8263724 Ethyl 2,4-bis(methoxymethoxy)-6-methylbenzoate

Ethyl 2,4-bis(methoxymethoxy)-6-methylbenzoate

Cat. No. B8263724
M. Wt: 284.30 g/mol
InChI Key: MYDQEQDONIICIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,4-bis(methoxymethoxy)-6-methylbenzoate is a useful research compound. Its molecular formula is C14H20O6 and its molecular weight is 284.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2,4-bis(methoxymethoxy)-6-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,4-bis(methoxymethoxy)-6-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic and Antineoplastic Activities

Studies have investigated the cytotoxic properties of various derivatives of benzoates. For instance, research has highlighted that the elongation of the alkyl chain in orsellinates, which are structurally related to benzoates, increases cytotoxic activity, indicating potential antineoplastic applications. Specifically, compounds like hexyl orsellinate showed high cytotoxicity, suggesting their relevance in designing cancer therapies (Gomes et al., 2006).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of various benzoate derivatives have also been explored. A study synthesizing and assessing cyclopropanation derivatives of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates unveiled notable antimicrobial and antioxidant activities. This indicates the potential of these compounds in pharmaceutical and preservative applications (Raghavendra et al., 2016).

Photophysical Properties and Biological Activity

Another area of research is the synthesis and characterization of compounds with photophysical properties for biological applications. For instance, silicon-containing bis-azomethines were synthesized and their structural properties were analyzed. These compounds were found to have strong UV/Vis-absorption and fluorescent properties, making them promising for applications like fluorescent probes or materials in optoelectronics. Their antimicrobial activities were also studied, showing significant inhibition against bacteria and fungi (Zaltariov et al., 2015).

properties

IUPAC Name

ethyl 2,4-bis(methoxymethoxy)-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O6/c1-5-18-14(15)13-10(2)6-11(19-8-16-3)7-12(13)20-9-17-4/h6-7H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDQEQDONIICIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C)OCOC)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-bis(methoxymethoxy)-6-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.